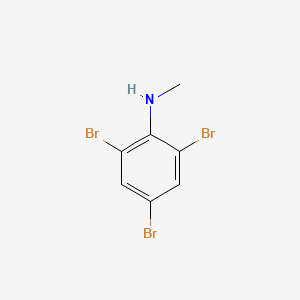

2,4,6-Tribromo-N-methylaniline

Description

Significance of Aryl Halides as Synthetic Intermediates in Advanced Organic Synthesis

Aryl halides are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. libretexts.orgiitk.ac.inenamine.net Their utility stems from their ability to participate in a wide range of chemical transformations, most notably cross-coupling reactions. fiveable.menoaa.gov These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern pharmaceutical, agrochemical, and materials science research. fiveable.metaylorandfrancis.com

The carbon-halogen bond in aryl halides is significantly stronger than in alkyl halides, making them generally less reactive towards simple nucleophilic substitution. libretexts.org However, this apparent stability can be overcome under specific reaction conditions, or when the aromatic ring is substituted with activating or deactivating groups. libretexts.orgnoaa.gov Furthermore, aryl halides can be converted into organometallic reagents, such as Grignard or organolithium reagents, which are potent nucleophiles in their own right. wikipedia.orgnoaa.gov This diverse reactivity profile makes aryl halides indispensable tools for synthetic chemists. enamine.net

Overview of Electron-Rich Aromatic Systems in Halogenation Chemistry

Aromatic systems are considered electron-rich when they are substituted with electron-donating groups (EDGs). These groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. purechemistry.orgnih.gov The amino (-NH2) and N-alkylamino (-NHR) groups are powerful electron-donating groups. libretexts.orgbyjus.com They activate the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. byjus.comallen.in

In halogenation reactions, the electron-rich nature of substrates like aniline (B41778) and its derivatives leads to rapid and often extensive reaction. libretexts.orgbyjus.com The high reactivity can sometimes be a challenge, leading to polyhalogenation even in the absence of a catalyst. chemistrysteps.com Controlling the degree and regioselectivity of halogenation in these activated systems is a key consideration in synthetic design. nih.gov Flavin-dependent halogenases are enzymes that can achieve highly selective halogenation of electron-rich aromatic compounds in nature and are being explored for biocatalytic applications. researchgate.net

Historical Context of Bromination Methodologies for Aniline Derivatives

The bromination of aniline and its derivatives has been a subject of study for a considerable time. Early methods often involved the direct reaction of the aniline with bromine water or bromine in a solvent like acetic acid. wikipedia.orgyoutube.com Due to the high reactivity of the aniline ring, these reactions typically lead to the formation of the 2,4,6-tribromoaniline (B120722) precipitate. byjus.comallen.inwikipedia.org

Controlling the bromination to achieve mono- or di-substituted products has historically been a challenge. libretexts.org One common strategy to moderate the reactivity of the amino group is through acetylation. chemistrysteps.comyoutube.com The resulting acetanilide (B955) is less activated, allowing for more controlled bromination, typically at the para position. The acetyl group can then be removed by hydrolysis to yield the desired bromoaniline. libretexts.org More recent methods have explored alternative brominating agents and catalytic systems to achieve higher regioselectivity. researchgate.netresearchgate.netorganic-chemistry.org The conversion of anilines to aryl halides can also be achieved through diazotization followed by reactions like the Sandmeyer reaction, or more recently, through free-radical mediated processes. nih.gov

Rationale for Focused Research on 2,4,6-Tribromo-N-methylaniline

While the synthesis and reactivity of 2,4,6-tribromoaniline are well-documented, the N-methylated analogue, this compound, presents a more specific area of interest. The presence of the methyl group on the nitrogen atom subtly alters the electronic and steric properties of the molecule compared to its primary amine counterpart. This can influence its reactivity in subsequent transformations, its physical properties, and its potential applications.

Focused research on this specific compound allows for a deeper understanding of these nuanced effects. It provides a valuable case study for examining the interplay of multiple substituents on an aromatic ring and their collective impact on chemical behavior. Furthermore, as a polyhalogenated aromatic amine, it holds potential as an intermediate in the synthesis of various target molecules, including those with applications in materials science and as flame retardants. wikipedia.orgresearchgate.netijcrt.orgontosight.ai

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H6Br3N | nih.govstenutz.eu |

| Molecular Weight | 343.84 g/mol | stenutz.eu |

| Synonyms | N-Methyl-2,4,6-tribromo-aniline | chemicalbook.com |

| CAS Number | 6929-57-3 | chemicalbook.com |

Interactive Data Table: Properties of 2,4,6-Tribromoaniline

| Property | Value | Source |

| Molecular Formula | C6H4Br3N | wikipedia.org |

| Molecular Weight | 329.81 g/mol | sigmaaldrich.com |

| Melting Point | 120-122 °C | sigmaaldrich.comchemicalbook.com |

| Boiling Point | 300 °C | sigmaaldrich.comchemicalbook.com |

| Appearance | White to off-white crystalline powder | ijcrt.orgontosight.ai |

| Solubility | Insoluble in water; soluble in alcohol, chloroform, and diethyl ether. | ijcrt.orgsigmaaldrich.com |

| CAS Number | 147-82-0 | wikipedia.orgsigmaaldrich.com |

Properties

CAS No. |

81090-57-5 |

|---|---|

Molecular Formula |

C7H6Br3N |

Molecular Weight |

343.84 g/mol |

IUPAC Name |

2,4,6-tribromo-N-methylaniline |

InChI |

InChI=1S/C7H6Br3N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 |

InChI Key |

YFBTXFWUHNDVHW-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1Br)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,6 Tribromo N Methylaniline

Direct Aromatic Halogenation Strategies

Direct halogenation of the aromatic ring of N-methylaniline represents the most straightforward approach to 2,4,6-Tribromo-N-methylaniline. This can be achieved through electrophilic aromatic substitution or by employing advanced catalytic methods.

Electrophilic Aromatic Bromination: Mechanistic Aspects and Regioselectivity Control

Electrophilic aromatic substitution is a fundamental reaction class in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. libretexts.org In the case of N-methylaniline, the reaction with a bromine source leads to the substitution of hydrogen atoms on the benzene (B151609) ring with bromine atoms. chegg.comchegg.com

The generally accepted mechanism for electrophilic aromatic bromination involves two main steps. libretexts.org First, the electrophile attacks the electron-rich π system of the benzene ring, forming a positively charged carbocation intermediate known as an arenium ion or sigma complex. libretexts.org This step is typically the slow, rate-determining step of the reaction. libretexts.org In the second, faster step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. libretexts.org

The N-methylamino group (-NHCH₃) is a powerful activating group in electrophilic aromatic substitution. chemistrysteps.comlibretexts.org The nitrogen atom's lone pair of electrons can be delocalized into the benzene ring through resonance, significantly increasing the ring's nucleophilicity and making it much more reactive than benzene itself. chemistrysteps.comlearncbse.in This increased reactivity means that the bromination of N-methylaniline can often proceed without the need for a Lewis acid catalyst, which is typically required for the halogenation of less activated aromatic rings. chemistrysteps.com

This electron-donating effect of the N-methylamino group also dictates the regioselectivity of the substitution. The resonance structures of the arenium ion intermediate show that the positive charge can be delocalized onto the nitrogen atom when the electrophile attacks the ortho or para positions. libretexts.org This provides additional stabilization for the intermediate compared to attack at the meta position. Consequently, the N-methylamino group is a strong ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho (2 and 6) and para (4) to the N-methylamino group. libretexts.orgscribd.com The strong activating nature of the amino group in aniline (B41778) and its derivatives leads to the rapid formation of the 2,4,6-trisubstituted product. wikipedia.orgncert.nic.in

| Intermediate Stability in Electrophilic Bromination of N-Methylaniline | |

|---|---|

| Position of Attack | Relative Stability of Arenium Ion |

| Ortho | High (Resonance stabilization from N-methylamino group) |

| Para | High (Resonance stabilization from N-methylamino group) |

| Meta | Low (No direct resonance stabilization from N-methylamino group) |

The conditions under which the bromination reaction is carried out play a crucial role in controlling the outcome. msu.edu Key parameters include the choice of solvent, reaction temperature, and the concentration of reactants.

For the synthesis of 2,4,6-tribromoaniline (B120722) from aniline, a common procedure involves using bromine water in a solution of acetic acid or dilute hydrochloric acid. wikipedia.orgyoutube.com Glacial acetic acid is frequently used as a solvent because it can help to polarize the bromine molecule, enhancing its electrophilicity, and it provides a medium for the reaction to proceed. youtube.comyoutube.com The reaction is often carried out at room temperature or even in an ice bath to control the exothermic nature of the reaction and prevent the escape of bromine vapors. youtube.com

The choice of solvent can significantly impact the selectivity and yield of the reaction. For instance, in the α-bromination of acetophenone (B1666503) with N-bromosuccinimide (NBS), dichloromethane (B109758) was found to be the optimal solvent, providing excellent selectivity for the monobromo product, while other solvents like acetonitrile (B52724), diethyl ether, THF, and n-hexane resulted in lower yields. researchgate.net Temperature is another critical factor; for some regioselective brominations, high selectivity is only achieved at the lowest effective temperature, with the formation of other isomers at higher temperatures. nih.gov

| Effect of Reaction Conditions on Bromination | |

|---|---|

| Parameter | Influence |

| Solvent | Affects solubility of reactants, polarity of the medium, and can influence the reactivity of the brominating agent. researchgate.net |

| Temperature | Controls the reaction rate and can affect regioselectivity; lower temperatures often favor a single product. msu.edunih.gov |

| Concentration | Can influence the rate of reaction and the extent of substitution. |

Catalytic Approaches in Directed Bromination

While traditional electrophilic bromination is effective, modern synthetic chemistry has seen the rise of catalytic methods that offer greater control over regioselectivity, particularly for accessing isomers that are difficult to obtain through classical methods. rsc.org

Transition metal catalysis has emerged as a powerful tool for the direct C-H functionalization of aromatic compounds. rsc.org Palladium and copper catalysts, in particular, have been employed for the regioselective bromination of aniline derivatives.

Palladium-catalyzed reactions have been developed for the meta-C–H bromination of aniline derivatives, a transformation that directly opposes the inherent ortho, para-directing nature of the amino group. nih.govrsc.org These methods often utilize a directing group, which coordinates to the metal center and positions it in proximity to a specific C-H bond, thereby achieving high regioselectivity. nih.gov For example, a nitrile-based directing group has been used in conjunction with a palladium(II) catalyst and N-bromophthalimide (NBP) as the bromine source to achieve meta-bromination. rsc.orgnih.gov

Copper-catalyzed systems have also been investigated for C-H bromination. nih.govnih.gov For instance, a copper(II)/phenanthroline catalyst has been shown to effect the selective C-H bromination distal to a directing group. nih.govnih.gov The mechanism is proposed to involve the in situ generation of BrN₃ from N-bromosuccinimide (NBS) and trimethylsilyl (B98337) azide (B81097) (TMSN₃). nih.govnih.gov The N-H bond of the substrate can act as a directing group, facilitating the interaction with the copper catalyst. nih.govacs.org

| Metal-Catalyzed Bromination of Aniline Derivatives | |

|---|---|

| Catalyst System | Key Features |

| Pd(II)/Nitrile Directing Group | Achieves meta-C-H bromination, overcoming the natural ortho, para-directivity. rsc.orgnih.gov |

| Cu(II)/Phenanthroline | Enables selective C-H bromination at positions distal to a directing group. nih.govnih.gov |

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a metal-free alternative for controlled bromination. Arylamines themselves have been shown to act as catalysts for electrophilic halogenation. researchgate.net They can react with N-halosuccinimides (e.g., NBS) to form an N-haloarylamine intermediate, which then serves as a highly reactive but selective halogen source for a variety of aromatic and heteroaromatic compounds. researchgate.net The reactivity of the organocatalyst can be fine-tuned by altering the electronic properties of the arylamine. researchgate.net

Furthermore, organocatalytic methods have been developed for the enantioselective α-bromination of aldehydes using N-bromosuccinimide (NBS) as the bromine source. nih.gov While this is not directly applicable to the aromatic bromination of N-methylaniline, it highlights the potential of organocatalysis in controlling the reactivity and selectivity of bromination reactions.

Heterogeneous Catalysis in Polybromination

While specific examples detailing the use of heterogeneous catalysts for the direct polybromination of N-methylaniline to its 2,4,6-tribromo derivative are not extensively documented in the provided search results, the principles of heterogeneous catalysis are widely applied in related transformations such as N-alkylation and halogenation of anilines. Heterogeneous catalysts, such as various metal oxides and supported metal catalysts, offer advantages in terms of ease of separation and potential for recycling. For instance, chromium manganese ferrospinels have proven to be effective and selective catalysts for the vapor phase N-monoalkylation of aniline with methanol (B129727). colab.ws Similarly, nickel-based heterogeneous catalysts have been developed for the selective N-methylation of amines using methanol. rsc.org

In the context of polybromination, a heterogeneous catalyst could potentially facilitate the reaction between N-methylaniline and a brominating agent, possibly enhancing reaction rates and selectivity. The catalyst's surface could play a role in activating either the N-methylaniline substrate or the bromine source.

Application of N-Halosuccinimides and Related Brominating Agents

N-halosuccinimides, particularly N-bromosuccinimide (NBS), are versatile and milder alternatives to molecular bromine for the bromination of aromatic compounds. beilstein-journals.org The use of NBS can offer better control over the reaction and avoids the generation of corrosive HBr as a byproduct. beilstein-journals.org The stoichiometry of the N-halosuccinimide can be adjusted to control the degree of halogenation, making it a suitable reagent for achieving polybromination. beilstein-journals.org

A mechanochemical approach using NBS with PEG-400 as a grinding auxiliary has been shown to be an efficient and environmentally friendly method for the halogenation of anilines. beilstein-journals.org This method allows for the synthesis of mono-, di-, and tri-halogenated anilines in good to excellent yields by controlling the stoichiometric amount of the N-halosuccinimide. beilstein-journals.org For the synthesis of this compound, a threefold excess of NBS relative to N-methylaniline would be employed.

| Reagent | Conditions | Product | Yield | Reference |

| N-Bromosuccinimide (3 equiv.) | Mechanochemical grinding with PEG-400 | 2,4,6-Tribromoaniline | High | beilstein-journals.org |

This table illustrates the application of N-bromosuccinimide in the tribromination of aniline, a reaction analogous to the potential tribromination of N-methylaniline.

Synthesis via Precursor Modification and Derivatization

An alternative to the direct bromination of N-methylaniline is a multi-step approach that involves the synthesis and subsequent modification of brominated aniline precursors.

Multi-Step Synthesis from N-Methylaniline Precursors

This pathway involves the direct bromination of N-methylaniline as the key step. The strong activating and ortho-, para-directing effect of the N-methylamino group facilitates the substitution of bromine atoms at the 2, 4, and 6 positions of the benzene ring. The reaction is typically carried out by treating N-methylaniline with a suitable brominating agent.

A common method for the tribromination of aniline, which serves as a model for N-methylaniline, is the reaction with bromine water or a solution of bromine in a solvent like acetic acid. wikipedia.orgyoutube.comyoutube.com This reaction proceeds rapidly to give the 2,4,6-tribromo derivative as a precipitate. wikipedia.org

| Starting Material | Brominating Agent | Solvent | Product | Reference |

| Aniline | Bromine water | Acetic acid or dilute HCl | 2,4,6-Tribromoaniline | wikipedia.org |

| Aniline | Molecular bromine | Glacial acetic acid | 2,4,6-Tribromoaniline | youtube.comyoutube.com |

This table outlines established methods for the tribromination of aniline, which are applicable to N-methylaniline.

Transformations of Existing Brominated Anilines to N-Methylated Derivatives

This synthetic route involves the initial preparation of 2,4,6-Tribromoaniline, followed by the methylation of the primary amino group to the secondary N-methylamino group. The synthesis of 2,4,6-Tribromoaniline is well-established and can be achieved by the direct bromination of aniline. wikipedia.orgijcrt.orgscribd.com

Once 2,4,6-Tribromoaniline is obtained, the subsequent N-methylation can be performed using various methylating agents. Transition-metal-catalyzed N-methylation of amines using methanol has emerged as an efficient and environmentally benign method, as the only byproduct is water. nih.gov Ruthenium and Iridium complexes have shown high catalytic activity for the N-methylation of a range of aniline derivatives. nih.govacs.org For example, a (DPEPhos)RuCl2PPh3 catalyst has been used for the N-methylation of various anilines with methanol in the presence of a weak base. nih.gov Another approach involves the use of methyl iodide in the presence of a base.

| Starting Material | Methylating Agent | Catalyst/Conditions | Product | Reference |

| Aniline derivatives | Methanol | (DPEPhos)RuCl2PPh3, Cs2CO3 | N-methylaniline derivatives | nih.gov |

| Aniline derivatives | Methanol | NHC-Ir(III) complexes, Cs2CO3 | N-methylaniline derivatives | acs.org |

| Aniline | Methyl iodide | Base | N-methylaniline |

This table summarizes catalytic systems and reagents for the N-methylation of anilines, a key step in the synthesis of this compound from its corresponding primary amine.

Strategies for Specific Bromine Substitution Patterns

Achieving the specific 2,4,6-tribromo substitution pattern on an N-methylaniline core is a direct consequence of the electronic properties of the N-methylamino group. This group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, increasing the electron density at the positions ortho and para to the N-methylamino group, making them highly susceptible to electrophilic attack.

In the case of N-methylaniline, the two ortho positions (2 and 6) and the para position (4) are all activated. When a sufficiently reactive brominating agent and appropriate reaction conditions are used, complete bromination at all three of these activated sites occurs, leading to the formation of this compound. To obtain other substitution patterns, such as monobromination, milder reaction conditions, less reactive brominating agents, or the use of a protecting group on the amine to temper its activating influence would be necessary. youtube.com Electrochemical methods also offer a way to control the degree of halogenation by adjusting the electrode potential. acs.org

Chemical Reactivity and Transformation Pathways of 2,4,6 Tribromo N Methylaniline

Reactions Involving the N-Methylamino Moiety in Polybrominated Systems

The reactivity of the N-methylamino group is influenced by the strong electron-withdrawing inductive effect and the steric hindrance imposed by the ortho-bromine atoms.

The nitrogen atom in 2,4,6-Tribromo-N-methylaniline possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions such as alkylation and acylation. ncert.nic.in

Alkylation: As a secondary amine, this compound can react with alkyl halides to form tertiary amines. This reaction proceeds via nucleophilic substitution, where the nitrogen attacks the electrophilic carbon of the alkyl halide. ncert.nic.in However, the reaction rate and yield can be significantly impacted by the steric bulk of the ortho-bromine atoms, which may hinder the approach of the alkylating agent. Over-alkylation to form a quaternary ammonium (B1175870) salt is a potential subsequent reaction, though this is also subject to steric constraints. ncert.nic.in The general order of reactivity for alkyl halides is RI > RBr > RCl. ncert.nic.in

Acylation: Acylation involves the reaction of the N-methylamino group with acylating agents like acid chlorides or anhydrides to form amides. ncert.nic.in This reaction, often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, is a common method for protecting the amino group. ncert.nic.in For instance, benzoylation involves the reaction with benzoyl chloride. The steric hindrance from the adjacent bromine atoms on the aniline (B41778) ring can influence the feasibility and conditions required for these reactions. researchgate.net

Table 1: Representative Nitrogen-Centered Reactions

| Reaction Type | Reagent | Product Type | Notes |

|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine | Reaction rate is subject to steric hindrance from ortho-bromine atoms. ncert.nic.in |

| Acylation (Benzoylation) | Benzoyl Chloride (C₆H₅COCl) | Amide (N-acyl-N-methylaniline) | Often performed with a base (e.g., pyridine) to scavenge HCl. ncert.nic.in |

Diazotization is the process of converting a primary aromatic amine to a diazonium salt. learncbse.inbyjus.com While this compound is a secondary amine, its parent compound, 2,4,6-tribromoaniline (B120722), readily undergoes diazotization. The reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C). byjus.comlibretexts.org The resulting arenediazonium salt is a versatile intermediate because the diazonium group (–N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. masterorganicchemistry.com

Key transformations of the diazonium salt derived from the corresponding primary amine include:

Sandmeyer Reaction: This reaction uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with –Cl, –Br, or –CN, respectively. libretexts.orgwikipedia.org

Replacement by Iodide: Aryl iodides are formed by simply treating the diazonium salt solution with potassium iodide (KI), without the need for a copper catalyst. libretexts.orgwikipedia.org

Replacement by Fluoride (B91410) (Balz–Schiemann Reaction): This is achieved by forming the diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the aryl fluoride. libretexts.org

Replacement by a Hydroxyl Group: Heating the aqueous solution of the diazonium salt leads to its decomposition and the formation of the corresponding phenol. libretexts.orgwikipedia.org

Replacement by Hydrogen (Deamination): The diazonium group can be replaced by a hydrogen atom using a reducing agent like hypophosphorous acid (H₃PO₂). masterorganicchemistry.com For example, the diazotization of 2,4,6-tribromoaniline followed by reaction with ethanol (B145695) can yield 1,3,5-tribromobenzene. wikipedia.org

Reaction Chemistry of the Brominated Aromatic Nucleus

The three bromine atoms on the aromatic ring are the primary sites for a different set of chemical transformations.

Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be activated by potent electron-withdrawing groups, usually positioned ortho and/or para to a good leaving group (like a halide). fishersci.co.ukyoutube.com The reaction proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. fishersci.co.uk

In this compound, the bromine atoms are the leaving groups. While halogens are electron-withdrawing by induction, which should facilitate nucleophilic attack, they also possess lone pairs that can donate electron density via resonance, which is deactivating for SNAr. Furthermore, the absence of strongly activating groups like nitro (–NO₂) makes the aromatic ring of this compound relatively unreactive towards traditional SNAr reactions. Such substitutions would likely require very strong nucleophiles and harsh reaction conditions. youtube.com In some cases, reactions of haloarenes without activating groups can proceed through a benzyne (B1209423) intermediate under the influence of a very strong base. fishersci.co.uk

The carbon-bromine bonds in this compound are highly suitable for participating in metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.orgyoutube.com It is a versatile method for creating biaryl compounds, styrenes, and poly-olefins. libretexts.org The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov Studies have demonstrated the successful Suzuki coupling of di- and tribromoanilines with various aryl boronic acids to produce mono-, bis-, and tris-aryl-substituted anilines. researchgate.net The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnumberanalytics.com This reaction is a key method for synthesizing substituted alkenes. wikipedia.orgnumberanalytics.com The aryl bromide functionalities of this compound can serve as the halide component, allowing for the introduction of alkenyl substituents onto the aromatic ring. researchgate.net

Table 2: Metal-Mediated Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl-Aryl or Aryl-Vinyl substituted aniline. libretexts.orgresearchgate.net |

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(0) complex (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Alkenyl-substituted aniline. wikipedia.orgorganic-chemistry.org |

The electrochemical behavior of this compound involves both the aniline moiety and the C-Br bonds.

Electrochemical Oxidation: Studies on the electrochemical oxidation of halogenated anilines in acetonitrile (B52724) have shown that the primary reaction is dimerization. researchgate.net In the case of 2,4,6-tribromoaniline, the oxidation process is distinct from less-brominated anilines. Unlike 4-bromo- and 2,4-dibromoanilines, where the para-halogen is eliminated and can subsequently re-substitute the starting material, the oxidation of 2,4,6-tribromoaniline does not lead to further halogenation because the rejected bromide ion is oxidized to elemental bromine. researchgate.net Additionally, the formation of azobenzene-type compounds through 'head-to-head' coupling was found to be negligible for this compound. researchgate.net Another potential pathway is the bromine-mediated electrochemical oxidation of the amine group to a nitrile. rsc.org

Electrochemical Reduction: The C-Br bonds on the aromatic ring can be targeted for electrochemical reduction. This process can lead to selective de-bromination. Furthermore, the electrochemical reduction of azo bonds, which can be formed from diazonium salts, can generate amino functionalities. rsc.org This highlights the potential for using electrochemistry to selectively modify different parts of the molecule.

Mechanisms of Chemical Degradation and Transformation

The degradation of this compound can proceed through several key pathways, including thermal decomposition, photodegradation, and reductive debromination. These mechanisms involve the breaking of the molecule's primary chemical bonds, leading to a variety of transformation products.

Thermal Decomposition and Pyrolysis Pathways

The thermal decomposition of this compound, particularly under pyrolysis conditions, is expected to involve the cleavage of the C-N and C-Br bonds. While specific studies on this compound are limited, data from related N-alkylanilines and brominated aromatic compounds provide insights into its likely thermal degradation pathways.

The pyrolysis of N,N-dimethylaniline has been shown to be a first-order homogeneous reaction. dtic.mil This suggests that the thermal decomposition of this compound would also likely follow first-order kinetics. The primary initiation step in the pyrolysis of N-alkylanilines is the homolytic cleavage of the N-C(alkyl) bond or the N-C(aryl) bond. For N-methylaniline, decomposition on heating can produce toxic fumes, including nitrogen oxides and aniline. inchem.org

In the case of halogenated N-alkylanilines, heating in the presence of acids can lead to dehalogenation and dealkylation. For instance, heating N,N-dimethyl-p-bromoaniline has been observed to yield isomerization, dehalogenation, and dealkylation products. core.ac.uk This suggests that the thermal treatment of this compound could lead to the formation of less brominated N-methylanilines, aniline, and various brominated benzenes through a series of dehalogenation and dealkylation steps. The thermal degradation of poly(N-methylaniline) has also been studied, indicating that the polymer structure breaks down at elevated temperatures. researchgate.net

Table 1: Potential Thermal Decomposition Products of this compound

| Product Name | Chemical Formula | Formation Pathway |

| 2,4,6-Tribromoaniline | C₆H₄Br₃N | Demethylation |

| Dibromo-N-methylaniline isomers | C₇H₇Br₂N | Debromination |

| Monobromo-N-methylaniline isomers | C₇H₈BrN | Debromination |

| N-Methylaniline | C₇H₉N | Complete Debromination |

| Aniline | C₆H₅NH₂ | Demethylation and Debromination |

| 1,3,5-Tribromobenzene | C₆H₃Br₃ | Deamination |

| Polybrominated phenazines | Varies | Pyrolytic rearrangement |

Photodegradation Mechanisms of Polybrominated Aromatic Compounds

The photodegradation of polybrominated aromatic compounds, including brominated anilines, is a critical transformation pathway in the environment, primarily driven by sunlight. The fundamental mechanism involves the absorption of light energy, leading to the excitation of the molecule and subsequent chemical reactions.

For many polybrominated aromatic compounds, the primary photochemical reaction is the homolytic cleavage of the carbon-bromine (C-Br) bond. This process generates an aryl radical and a bromine radical. The aryl radical can then abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter) to form a less brominated aromatic compound. This stepwise reductive debromination is a common pathway observed in the photodegradation of various brominated flame retardants. nih.gov

The rate and efficiency of photodegradation can be influenced by the presence of other substances. For instance, the photodegradation of some brominated compounds is not significantly affected by the presence of hydroxyl radical scavengers, suggesting that direct photolysis is the dominant mechanism. nih.gov The solvent or matrix in which the compound is present can also play a crucial role in the reaction kinetics and product distribution.

Table 2: Predicted Photodegradation Products of this compound

| Product Name | Chemical Formula | Formation Pathway |

| 2,4-Dibromo-N-methylaniline | C₇H₇Br₂N | Reductive Debromination |

| 2,6-Dibromo-N-methylaniline | C₇H₇Br₂N | Reductive Debromination |

| 4-Bromo-N-methylaniline | C₇H₈BrN | Reductive Debromination |

| 2-Bromo-N-methylaniline | C₇H₈BrN | Reductive Debromination |

| N-Methylaniline | C₇H₉N | Complete Reductive Debromination |

Reductive Debromination Mechanisms

Reductive debromination is a key transformation pathway for polybrominated aromatic compounds under anaerobic conditions, often mediated by microbial activity or chemical reductants. This process involves the removal of bromine atoms and their replacement with hydrogen atoms.

Microbial reductive dehalogenation has been observed for a variety of chlorinated and brominated compounds, including chlorinated benzenes and toluenes. nih.gov In these processes, specific microorganisms utilize the halogenated compounds as electron acceptors in their respiratory processes. The reaction typically proceeds in a stepwise manner, with the removal of one halogen atom at a time. The position of the halogen on the aromatic ring can influence the rate and regioselectivity of the debromination.

Chemical reductive debromination can also be achieved using various reagents. For example, the reaction of 1-methyl-2,4,5-tribromoimidazole with dry tetramethylammonium (B1211777) fluoride in aprotic solvents resulted in reductive debromination products, with the solvent acting as the proton source. scielo.br This indicates that under certain conditions, a strong base can facilitate the removal of bromine.

For this compound, it is anticipated that reductive debromination would lead to the sequential formation of dibromo-, monobromo-, and ultimately non-brominated N-methylaniline. The specific isomers formed would depend on the reaction conditions and the nature of the reducing agent or microbial consortium involved.

Table 3: Potential Reductive Debromination Products of this compound

| Product Name | Chemical Formula | Formation Pathway |

| 2,4-Dibromo-N-methylaniline | C₇H₇Br₂N | Stepwise Reductive Debromination |

| 2,6-Dibromo-N-methylaniline | C₇H₇Br₂N | Stepwise Reductive Debromination |

| 4,6-Dibromo-N-methylaniline | C₇H₇Br₂N | Stepwise Reductive Debromination |

| 2-Bromo-N-methylaniline | C₇H₈BrN | Stepwise Reductive Debromination |

| 4-Bromo-N-methylaniline | C₇H₈BrN | Stepwise Reductive Debromination |

| N-Methylaniline | C₇H₉N | Complete Reductive Debromination |

Advanced Structural Elucidation and Spectroscopic Analysis

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including FT-IR and FT-Raman, provides a molecular fingerprint by probing the vibrational modes of the molecule's functional groups.

The FT-IR spectrum is used to identify key functional groups. For 2,4,6-Tribromo-N-methylaniline, the spectrum would be dominated by vibrations of the N-H, N-CH₃, and substituted benzene (B151609) ring moieties. The spectrum of the parent compound, 2,4,6-Tribromoaniline (B120722), shows characteristic absorptions for a primary amine (two N-H stretching bands) and the tribrominated ring. nist.gov Upon N-methylation, the primary amine stretches are replaced by a single, sharp N-H stretching band for the secondary amine.

Table 3: Predicted Principal FT-IR Bands for this compound Data are estimated based on spectral analysis of analogous compounds like 2,4,6-Tribromoaniline and N-methylaniline. nist.govnih.gov

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

|---|---|---|

| ~3410 | N-H stretch (secondary amine) | Medium |

| ~3070 | Aromatic C-H stretch | Weak |

| ~2950, ~2850 | Aliphatic C-H stretch (N-CH₃) | Medium-Weak |

| ~1580, ~1470 | Aromatic C=C ring stretching | Strong |

| ~1300 | C-N stretch | Medium |

| ~860 | Aromatic C-H out-of-plane bend | Strong |

| ~600-500 | C-Br stretch | Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR. While vibrations that cause a large change in dipole moment are strong in the IR, vibrations that cause a large change in polarizability are strong in the Raman spectrum. For this compound, the symmetric vibrations of the brominated aromatic ring are expected to be particularly intense in the Raman spectrum. The C-Br stretching modes would also be prominent. Spectral data for the closely related 2,4,6-Tribromoaniline shows strong Raman activity for the symmetric ring breathing mode and C-Br stretches. chemicalbook.com

Table 4: Predicted Principal FT-Raman Bands for this compound Data are estimated based on spectral analysis of analogous compounds. chemicalbook.com

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

|---|---|---|

| ~3070 | Aromatic C-H stretch | Medium |

| ~1550 | Aromatic ring stretching | Strong |

| ~1000 | Symmetric ring breathing mode | Very Strong |

| ~600-500 | C-Br stretch | Strong |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

The molecular structure of this compound consists of a benzene ring substituted with three bromine atoms, a methyl group, and an amino group. The presence of bulky bromine atoms at the ortho positions (2 and 6) relative to the N-methylamino group is expected to cause significant steric hindrance. This steric strain would likely force the N-methylamino group out of the plane of the benzene ring.

In the related compound 2,6-Dibromo-4-methylaniline, the benzene ring shows notable distortion from the ideal hexagonal geometry, with internal bond angles deviating from 120°. iucr.org Similar distortions are anticipated for this compound. The C-Br bond lengths are expected to be in the typical range for bromoarenes, approximately 1.90 Å. The C-N bond length would be characteristic of anilines, and the N-CH₃ bond would be a typical single bond.

Table 1: Predicted Bond Parameters for this compound

| Parameter | Bond | Predicted Value |

| Bond Lengths (Å) | C-Br | ~1.90 |

| C-N | ~1.40 | |

| C-C (aromatic) | ~1.39 | |

| N-C (methyl) | ~1.47 | |

| Bond Angles (°) | C-C-C (ring) | 115-123 |

| C-C-Br | ~120 | |

| C-N-C | ~120 | |

| Torsional Angle (°) | C-C-N-C | > 0 (Non-planar) |

Note: These values are estimations based on data from analogous structures and general chemical principles. The actual values can only be confirmed by experimental X-ray diffraction analysis.

In the solid state, molecules of this compound would be held together by various intermolecular forces. Unlike primary anilines, the N-methylamino group has only one N-H bond, which can act as a hydrogen bond donor. This N-H group could form hydrogen bonds with the nitrogen atom of an adjacent molecule (N-H···N) or potentially with a bromine atom (N-H···Br). In 2,6-Dibromo-4-methylaniline, molecules are linked by N-H···N hydrogen bonds to form chains. iucr.org

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentology

Mass spectrometry (MS) is a key technique for determining the molecular weight and formula of a compound and for deducing its structure from fragmentation patterns. The molecular formula of this compound is C₇H₆Br₃N.

A critical feature in the mass spectrum of this compound is the isotopic signature of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). Consequently, the molecular ion (M⁺) peak will appear as a characteristic cluster of peaks with specific intensity ratios, corresponding to molecules containing different combinations of these isotopes (e.g., M, M+2, M+4, M+6).

The primary fragmentation pathways under electron ionization (EI) would likely involve the cleavage of the weakest bonds. Expected fragmentations include:

Loss of a methyl radical: [M - CH₃]⁺, which would be a relatively stable ion.

Loss of a bromine atom: [M - Br]⁺.

Loss of HBr: [M - HBr]⁺.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| Ion | Formula | Predicted m/z (for ⁷⁹Br) | Key Features |

| Molecular Ion [M]⁺ | [C₇H₆Br₃N]⁺ | 341 | Isotopic cluster (M, M+2, M+4, M+6) |

| [M-CH₃]⁺ | [C₆H₃Br₃N]⁺ | 326 | Isotopic cluster |

| [M-Br]⁺ | [C₇H₆Br₂N]⁺ | 262 | Isotopic cluster (M, M+2, M+4) |

| [M-HBr]⁺ | [C₇H₅Br₂N]⁺ | 260 | Isotopic cluster (M, M+2, M+4) |

Note: m/z values are calculated using the lighter ⁷⁹Br isotope. Each fragment containing bromine will exhibit a characteristic isotopic pattern.

GC-MS is a powerful hyphenated technique ideal for separating and identifying volatile and thermally stable compounds. nih.govrestek.com this compound, being a derivative of aniline (B41778), is expected to be amenable to GC-MS analysis. The gas chromatograph separates the compound from impurities or byproducts, and the mass spectrometer provides a mass spectrum for identification. The retention time from the GC column and the unique fragmentation pattern and isotopic distribution from the MS detector allow for highly confident identification. nih.gov This technique is particularly useful in reaction monitoring to confirm the formation of the desired product and identify any isomers or related substances. restek.com

Electrospray ionization is a soft ionization technique that typically generates protonated molecules [M+H]⁺ with minimal fragmentation. This is particularly useful for confirming the molecular weight of a compound. For this compound, ES-MS in positive ion mode would be expected to produce a strong signal corresponding to the [C₇H₆Br₃N + H]⁺ ion. The characteristic bromine isotope pattern would again be a key identifier. This technique is advantageous for analyzing complex mixtures or samples that are not suitable for GC, often without requiring prior derivatization.

Electronic Spectroscopy (UV-Vis) for Probing Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum provides information about the electronic structure of a molecule, particularly conjugated π-systems.

The this compound molecule contains two main chromophores: the benzene ring (a π-system) and the N-methylamino group, which has a non-bonding pair of electrons (n-electrons). The bromine atoms act as auxochromes, modifying the absorption characteristics of the benzene ring. The expected electronic transitions are:

π → π transitions:* Associated with the aromatic ring, these are typically high-intensity absorptions.

n → π transitions:* Involving the promotion of a non-bonding electron from the nitrogen atom to an antibonding π* orbital of the ring. These are generally of lower intensity.

The substitution of the benzene ring with the N-methylamino group and three bromine atoms is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. The N-methylamino group is a strong activating group, and the bromine atoms also contribute to this red shift. The UV spectrum of the related 2,4,6-tribromoaniline shows absorption maxima at 249 nm and 315 nm. researchgate.net It is anticipated that this compound would exhibit a similar spectrum, possibly with a slight shift due to the electronic effect of the methyl group on the nitrogen atom.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Geometry and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the geometric and electronic nature of molecules. DFT methods are prized for their balance of accuracy and computational cost, making them a standard tool for chemists. These calculations for 2,4,6-Tribromo-N-methylaniline would provide deep insights into its stability, reactivity, and intermolecular interactions.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state.

The process would account for the steric hindrance caused by the three bulky bromine atoms at the ortho and para positions of the benzene (B151609) ring, as well as the N-methyl group. The orientation of the N-methyl group relative to the plane of the aromatic ring is of particular interest, as rotation around the C-N bond can lead to different conformers. DFT calculations can determine the most stable rotational isomer and the energy barriers between different conformations.

Table 1: Predicted Structural Parameters from a Theoretical DFT Optimization of this compound

| Parameter | Description | Theoretical Significance |

|---|---|---|

| C-N Bond Length | The distance between the aniline (B41778) nitrogen and the attached carbon of the benzene ring. | Indicates the degree of single/double bond character, influenced by electron donation from the nitrogen to the ring. |

| C-Br Bond Lengths | The distances between the ring carbons and the bromine atoms at positions 2, 4, and 6. | Reflects the strength of these bonds and the electronic influence of the substituents. |

| C-N-C Bond Angle | The angle formed by the ring carbon, the nitrogen atom, and the methyl carbon. | Provides insight into the geometry and hybridization at the nitrogen center. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

A computational analysis of this compound would map the spatial distribution of these orbitals. google.com The HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, which are the most electron-rich parts of the molecule. The LUMO distribution would indicate the most likely sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. google.com A smaller gap suggests the molecule is more easily excitable and more chemically reactive. google.com

Table 2: Theoretical Frontier Molecular Orbital Properties for this compound

| Property | Description | Chemical Implication |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ionization potential and the ability to donate electrons. A higher energy value indicates a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron affinity and the ability to accept electrons. A lower energy value indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A small gap signifies high chemical reactivity, low kinetic stability, and higher polarizability. google.com |

| HOMO Distribution | The regions of the molecule where the HOMO is located. | Identifies the most probable sites for electrophilic attack. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. google.com It helps in predicting how a molecule will interact with other charged species, highlighting regions of positive and negative electrostatic potential.

For this compound, an MEP map would show regions of negative potential (typically colored red) around the electronegative bromine and nitrogen atoms, indicating sites susceptible to electrophilic attack. nih.gov Regions of positive potential (colored blue) would be expected around the hydrogen atoms. google.com This analysis is invaluable for understanding non-covalent interactions, such as hydrogen bonding, and for predicting the sites of chemical reactions. google.com

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry can elucidate the step-by-step pathways of chemical reactions, including the identification of high-energy transition states and intermediate structures. This provides a dynamic picture of a reaction that is often difficult to observe experimentally.

Beyond electrophilic substitution, computational methods can explore other potential reaction mechanisms, such as those involving radicals or different ionic species. For instance, under certain conditions (e.g., photochemical), reactions can proceed via radical mechanisms. A computational study on the reaction of a similar compound, 4-methyl aniline, with hydroxyl radicals has shown that pathways involving hydrogen abstraction can be significant. nih.gov A similar theoretical investigation for this compound could model the homolytic cleavage of C-H or N-H bonds to form radical species. By calculating the bond dissociation energies and the stability of the resulting radicals, chemists can predict the likelihood of such pathways and the products that might form. The modeling of ionic mechanisms would involve analyzing the heterolytic cleavage of bonds, leading to the formation of carbocations or carbanions, and assessing their stability and subsequent reactions.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for predicting a wide array of spectroscopic parameters with a high degree of accuracy. These calculations solve the electronic Schrödinger equation to determine the electron density and, from it, derive various molecular properties.

For this compound, DFT calculations would be instrumental in predicting its nuclear magnetic resonance (NMR) and infrared (IR) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for the ¹H, ¹³C, and ¹⁵N nuclei within the molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted chemical shifts are invaluable for assigning the signals in experimentally obtained NMR spectra, which can often be complex for highly substituted aromatic compounds.

A hypothetical data table based on expected DFT calculations for the ¹H and ¹³C NMR chemical shifts of this compound is presented below. The exact values would be dependent on the level of theory and basis set used in the computation.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-NHCH₃ | - | ~145 |

| C2-Br | - | ~115 |

| C3-H | ~7.5 | ~135 |

| C4-Br | - | ~118 |

| C5-H | ~7.5 | ~135 |

| C6-Br | - | ~115 |

| N-CH₃ | ~3.0 | ~35 |

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be determined. These computed frequencies correspond to the various vibrational modes of the molecule, such as the N-H and C-H stretching, aromatic ring vibrations, and C-Br stretching. Comparing the calculated IR spectrum with an experimental one can aid in the structural confirmation of the molecule and the identification of specific functional groups.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis and molecular dynamics simulations are the primary computational tools used to explore these aspects.

Conformational Analysis: This involves identifying the stable conformations (rotamers) of the molecule and determining their relative energies. For this compound, a key area of interest would be the rotational barrier around the C-N bond. The presence of bulky bromine atoms at the ortho positions (2 and 6) would likely impose significant steric hindrance, restricting the rotation of the N-methylamino group.

Computational methods can be used to construct a potential energy surface by systematically rotating the dihedral angle of the C-C-N-C bond. This would reveal the energy minima corresponding to stable conformations and the energy maxima representing the transition states between them. The height of these energy barriers provides a quantitative measure of the rotational hindrance. It is anticipated that the N-methyl group would prefer to lie out of the plane of the aromatic ring to minimize steric clashes with the ortho-bromine atoms.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule by solving Newton's equations of motion for all atoms over a period of time. This allows for the exploration of the conformational space and the study of the molecule's behavior in a simulated environment, such as in a solvent.

For this compound, an MD simulation would illustrate how the N-methylamino group and the C-N bond behave over time. It could reveal the accessible range of dihedral angles at a given temperature and the timescales of conformational changes. Furthermore, simulations in an explicit solvent like water or a non-polar solvent would provide insights into the solvent's effect on the conformational preferences and the dynamics of the molecule.

Synthetic Utility and Applications As a Chemical Synthon

Role as a Key Intermediate in the Synthesis of Complex Organic Frameworks

2,4,6-Tribromo-N-methylaniline serves as a trifunctional scaffold, ideally suited for constructing complex, three-dimensional organic frameworks through various cross-coupling reactions. The three carbon-bromine (C-Br) bonds are reactive sites for palladium-catalyzed reactions, which are fundamental tools for creating carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. lumenlearning.comnih.gov

The primary utility of this compound in framework synthesis lies in its potential to undergo sequential or multiple cross-coupling reactions. The bromine atoms can be selectively substituted by different aryl, alkenyl, or alkynyl groups using well-established methodologies:

Suzuki-Miyaura Coupling: Reaction with organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst can form new C-C bonds, extending the aromatic system into biaryl or polyaryl structures. lumenlearning.com

Heck Reaction: Coupling with alkenes offers a pathway to introduce vinyl substituents, creating stilbene-like structures within a larger framework. lumenlearning.com

Sonogashira Coupling: The reaction with terminal alkynes provides a rigid, linear extension to the molecular framework through the formation of C-C triple bonds.

Buchwald-Hartwig Amination: This reaction allows for the formation of new C-N bonds, enabling the connection of the tribrominated core to other amine-containing modules, a key step in building nitrogen-rich materials. nih.gov

Precursor for Advanced Functional Materials and Specialty Chemicals

The unique substitution pattern of this compound makes it an attractive precursor for the synthesis of advanced functional materials and specialty chemicals, particularly in the fields of dyes, pharmaceuticals, and flame retardants. wikipedia.orgontosight.ai

In the realm of functional dyes , the aniline (B41778) core is a classic component of many chromophores. britannica.com The N-methylamino group acts as a strong electron-donating group (auxochrome), while the bromine atoms can modulate the electronic properties and photostability of the resulting dye. ontosight.ai Derivatization of this compound, for instance, through diazotization of the amino group (after potential demethylation) followed by coupling with other aromatic compounds, can lead to the formation of highly substituted azo dyes. The presence of heavy bromine atoms can also enhance properties like intersystem crossing, which is relevant for applications in photodynamic therapy or as triplet sensitizers. nih.gov Furthermore, the bromine atoms can be replaced with other functional groups via nucleophilic substitution or cross-coupling to fine-tune the absorption and emission wavelengths of fluorescent dyes. rsc.org

As an intermediate for specialty chemicals , this compound finds utility in creating agrochemicals and pharmaceuticals. wikipedia.orgresearchgate.netijcrt.org The tribrominated phenyl ring is a structural motif found in various bioactive molecules. The bromine atoms can increase the lipophilicity of a molecule, potentially enhancing its ability to cross biological membranes. They also provide sites for metabolic activity or for locking a molecule into a specific conformation to improve binding with a biological target. The related compound, 2,4,6-tribromoaniline (B120722), has been investigated for its antimicrobial properties, suggesting that derivatives of this compound could be explored for similar applications. researchgate.netijcrt.org

The high bromine content also suggests its potential use as a reactive intermediate in the synthesis of flame retardants . wikipedia.orgresearchgate.net Brominated compounds are widely used to reduce the flammability of materials, and this synthon could be incorporated into larger polymer structures to impart fire-resistant properties.

| Application Area | Synthetic Role of this compound | Potential Product Class |

| Functional Dyes | Core chromophore structure, platform for tuning electronic properties. | Azo Dyes, Fluorescent Probes |

| Pharmaceuticals | Scaffold for bioactive molecules, enhances lipophilicity. | Antimicrobial Agents |

| Agrochemicals | Building block for complex pesticides or herbicides. | Biologically Active Compounds |

| Flame Retardants | Source of bromine for incorporation into larger molecules. | Brominated Flame Retardants |

Derivatization for Structure-Reactivity Relationship Studies

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are fundamental to medicinal chemistry and materials science. mdpi.comresearchgate.net These studies systematically modify a molecule's structure to understand how these changes affect its biological activity or physical properties. This compound is an excellent platform for such investigations due to its distinct and modifiable structural features.

Researchers can systematically derivatize the molecule to probe the influence of:

Halogen Substitution: The three bromine atoms can be sequentially or fully replaced using cross-coupling reactions. This allows for a precise study of how the number and position of heavy atoms affect properties like binding affinity to a biological target, toxicity, or the photophysical characteristics of a material. nih.govnih.gov For example, replacing bromine with fluorine or chlorine would allow for a systematic investigation of the halogen effect.

Steric Hindrance: The bulky bromine atoms ortho to the N-methylamino group create significant steric hindrance. Studying the reactivity of the amino group or the remaining C-H bond in comparison to less substituted anilines can provide valuable insights into steric effects on reaction rates and mechanisms.

Electronic Effects: The interplay between the electron-donating N-methylamino group and the electron-withdrawing bromo groups creates a unique electronic environment. Derivatives can be synthesized to systematically alter this balance. For instance, further alkylation of the nitrogen or its replacement with other functional groups would modify the electron-donating strength, and the resulting changes in reactivity or biological activity can be quantified. rsc.org

By synthesizing a library of compounds starting from this compound and evaluating their properties, a comprehensive understanding of the structural requirements for a desired function can be developed. This makes the compound a valuable tool for rational drug design and the targeted development of new materials.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques Coupled with Advanced Detection

Chromatography is a cornerstone of modern analytical chemistry, allowing for the separation of complex mixtures. When coupled with powerful detectors like mass spectrometers, it provides unparalleled analytical capability for compounds such as 2,4,6-Tribromo-N-methylaniline.

Gas chromatography combined with mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile organic compounds. nih.gov For enhanced selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) is often employed. This method is particularly effective for trace-level analysis in complex sample matrices.

In a typical GC-MS/MS analysis, the analyte is first separated from other components in a gas chromatograph. The separated molecules then enter the mass spectrometer, where they are ionized. In the tandem configuration, a specific parent ion (precursor ion) corresponding to the target analyte is selected, fragmented, and then one or more specific fragment ions (product ions) are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interference, leading to very low detection limits.

While specific studies detailing the GC-MS/MS analysis of this compound are not prevalent, the methodology has been successfully applied to the closely related compound, 2,4,6-tribromoaniline (B120722) (TBA), and other halogenated compounds. nih.govnih.gov For instance, a method for determining TBA in color additives was developed using GC-MS with an internal standard. nih.gov Another study developed a GC-MS/MS method for haloanisoles and halophenols, achieving detection limits in the picogram-per-tablet range for solid samples and nanogram-per-liter range for solutions. nih.gov These methods demonstrate the high sensitivity of the technique. A patent has also been filed for a GC-MS method for detecting methylaniline compounds in various samples, highlighting its broad applicability. google.com The principles of these methods, including sample extraction, chromatographic separation, and mass spectrometric detection, are directly applicable to the analysis of this compound.

Table 1: Illustrative GC-MS/MS Parameters for Analysis of Related Halogenated Anilines

| Parameter | Setting | Purpose |

| Sample Preparation | Solid-Phase Microextraction (SPME) or Liquid-Liquid Extraction | To isolate and concentrate the analyte from the sample matrix. nih.govd-nb.info |

| GC Column | Capillary column (e.g., DB-5ms) | To separate the analyte from other compounds based on volatility and polarity. |

| Ionization Mode | Electron Ionization (EI) | To create characteristic ions from the analyte molecule. |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | To provide high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov |

| Internal Standard | Isotopically labeled analog (e.g., [¹³C₆]TBA) | To ensure accurate quantification by correcting for variations in sample preparation and instrument response. nih.gov |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful alternative and complementary technique to GC-MS, particularly for compounds that are less volatile, thermally unstable, or highly polar. Aromatic amines can pose challenges for GC-based methods, but LC-MS often provides robust solutions. nih.gov

LC-MS separates compounds in the liquid phase, typically using a reverse-phase column, before they are introduced into the mass spectrometer. sielc.com The development of LC-MS/MS methods for a wide range of primary aromatic amines in biological matrices like human urine has been successful, achieving low limits of detection (0.025-0.20 ng/mL). nih.gov Studies comparing GC-MS and LC-MS for the analysis of anilines in groundwater have shown that LC-MS/MS can be a faster and more selective method, requiring no sample derivatization. d-nb.inforesearchgate.net This direct injection capability can significantly streamline analytical workflows. d-nb.inforesearchgate.net For this compound, an LC-MS method would likely involve separation on a C18 or similar reverse-phase column with a mobile phase of acetonitrile (B52724) and water, followed by detection using tandem mass spectrometry. sielc.com

Table 2: Typical LC-MS/MS Method Conditions for Aromatic Amine Analysis

| Parameter | Condition | Rationale |

| LC Column | Reverse-Phase (e.g., C18, Biphenyl) | Separates analytes based on hydrophobicity. nih.govsielc.com |

| Mobile Phase | Acetonitrile/Water with Formic Acid | Gradient elution is typically used to separate a range of analytes. Formic acid aids in ionization. sielc.com |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules, and anilines readily form positive ions. nih.gov |

| MS Detection | Tandem MS (MS/MS) with MRM | Ensures high sensitivity and selectivity, crucial for trace analysis in complex matrices. d-nb.infonih.gov |

| Internal Standard | Deuterated Analogs | Used for accurate quantification by correcting for matrix effects and instrument variability. d-nb.info |

Electrochemical Analytical Techniques

Electrochemical methods offer a different approach to the analysis of redox-active molecules like this compound. These techniques are often rapid, cost-effective, and provide fundamental information about the electron transfer properties of a compound.

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox properties of a species in solution. rjpbcs.com By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced which provides information on the oxidation and reduction potentials of the analyte and the kinetics of the electron transfer reactions. rjpbcs.comresearchgate.net

For an aniline (B41778) derivative, CV can reveal the potential at which the amine group is oxidized. The electrochemical oxidation of substituted anilines typically involves an irreversible, one-electron transfer to form a cation radical. rjpbcs.com The characteristics of the CV peak—such as peak potential and peak current—are influenced by factors like the concentration of the analyte, the scan rate, and the chemical structure (i.e., the nature and position of substituents on the aromatic ring). rjpbcs.com Studies on compounds like 3-chloro 2-methyl aniline have used CV to determine key kinetic parameters, such as the electron transfer coefficient and the heterogeneous rate constant, providing a deep understanding of the reaction mechanism at the electrode surface. rjpbcs.com The electrochemical behavior of this compound would be expected to show an oxidation wave corresponding to the N-methylaniline moiety, with the precise potential influenced by the strong electron-withdrawing effects of the three bromine atoms.

Table 3: Electrochemical Data from Cyclic Voltammetry of 3-chloro 2-methyl aniline (Illustrative Example)

| Parameter | Observation / Value | Significance |

| Anodic Peak | A single, irreversible oxidation peak was observed. rjpbcs.com | Indicates the oxidation of the aniline is not a reversible process under the experimental conditions. |

| Effect of Scan Rate | Peak current increases with the square root of the scan rate. | Suggests the reaction is diffusion-controlled. |

| Effect of Concentration | Peak potential shifts with changing concentration. rjpbcs.com | Provides information about the reaction kinetics and mechanism. |

| Electron Transfer | Determined to be a one-electron oxidation process. rjpbcs.com | Characterizes the fundamental redox step of the molecule. |

Rotating Disc Electrode (RDE) voltammetry is an advanced hydrodynamic electrochemical technique that complements cyclic voltammetry. In an RDE experiment, the working electrode is rotated at a constant and controlled rate, creating a well-defined flow of solution towards the electrode surface. This forced convection allows for precise control over the mass transport of the analyte to the electrode.

This technique is particularly useful for disentangling diffusion-controlled processes from reaction kinetics. By analyzing the limiting current as a function of the rotation rate (using the Levich equation), one can determine diffusion coefficients and study the kinetics of chemical reactions coupled to the electron transfer step. While specific RDE studies on this compound are not documented in the available literature, this method would be a valuable tool for a more in-depth investigation of its electrochemical oxidation mechanism, building upon initial findings from cyclic voltammetry. It would allow for the precise determination of kinetic parameters and provide a clearer picture of any intermediate species or follow-up reactions.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes to Polysubstituted N-Methylanilines

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the development of sustainable routes to 2,4,6-Tribromo-N-methylaniline and other polysubstituted N-methylanilines, moving away from harsh reagents and multi-step procedures.

A promising avenue lies in mechanochemistry, which offers a green alternative for halogenation reactions. A catalyst-free method for the halogenation of phenols and anilines using an electrical mortar and pestle with PEG-400 as a grinding auxiliary has been developed. beilstein-journals.org This technique allows for the synthesis of mono-, di-, and tri-halogenated anilines in a chemoselective manner by controlling the stoichiometry of N-halosuccinimides (NXS). beilstein-journals.org Adapting this automated grinding technology for the synthesis of this compound could significantly reduce solvent waste and reaction times.

Furthermore, research into enzymatic and chemoenzymatic approaches for aniline (B41778) synthesis is gaining traction. While not yet applied to heavily halogenated anilines, these methods offer high selectivity and operate under mild conditions, representing a significant long-term research goal.

Exploration of New Reactivity Patterns and Catalytic Transformations

The three bromine atoms on the aniline ring of this compound are prime handles for a variety of cross-coupling reactions, offering a gateway to a vast chemical space of highly functionalized products.

The Suzuki-Miyaura cross-coupling reaction, a powerful tool for C-C bond formation, has been successfully applied to the closely related 2,4,6-tribromoaniline (B120722). researchgate.net A study demonstrated the palladium-catalyzed aerobic and ligand-free Suzuki reaction of tribromoanilines with various aryl boronic acids in aqueous DMF, yielding mono-, bis-, and tris-arylsubstituted aniline derivatives. researchgate.net This precedent strongly suggests that this compound would be a viable substrate for similar transformations, allowing for the stepwise and selective introduction of different aryl groups. Future work should focus on optimizing reaction conditions to control the degree of substitution and explore the coupling with a wider range of boronic acids and esters.

Beyond the Suzuki reaction, other cross-coupling methodologies like Buchwald-Hartwig, Sonogashira, and Heck reactions should be systematically investigated with this compound as the substrate. The development of nickel-catalyzed photoredox reactions, which have shown efficacy in C-O and C-N bond formation with a variety of nucleophiles, presents another exciting frontier. chemrxiv.org The use of a simple bifunctional additive like tert-butylamine (B42293) as both a base and a ligand in such reactions could offer a cost-effective and versatile method for the derivatization of this compound. chemrxiv.org

The N-methyl group also offers opportunities for unique reactivity. Research into N-dealkylation or functionalization of the methyl group, perhaps through enzymatic or photoredox catalysis, could provide access to novel secondary aniline derivatives.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and design of new molecules and materials. For this compound, computational studies can provide profound insights into its electronic structure, reactivity, and potential applications.

A computational study on the parent compound, 2,4,6-tribromoaniline, has already laid some groundwork by investigating its molecular and electronic properties. researchgate.net This research performed a comprehensive analysis of UV-visible spectra, thermodynamic properties, and nuclear magnetic resonance chemical shifts, and visualized key electronic properties like HOMO, LUMO, and electrostatic potential maps. researchgate.net These findings suggested the potential for metallic bonding and intermolecular interactions. researchgate.net

Future computational work on this compound should build upon this by:

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to model the transition states of various cross-coupling reactions, predicting the most favorable sites for substitution and guiding the rational design of experiments.

Designing Novel Materials: By computationally modeling the properties of polymers or other materials derived from this compound, researchers can predict their electronic, optical, and mechanical properties. This can guide the synthesis of new materials with tailored functionalities, such as flame retardants, organic light-emitting diodes (OLEDs), or components for advanced polymers.

Elucidating Reaction Mechanisms: Computational studies can help to elucidate the detailed mechanisms of novel catalytic transformations involving this compound, providing a deeper understanding that can lead to further optimization.

Integration of this compound in Flow Chemistry and Automation Technologies

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for seamless multi-step reactions and automation. The application of flow chemistry to the synthesis and derivatization of this compound is a largely unexplored yet highly promising research area.

The selective hydrogenation of halogenated nitroaromatics to haloanilines has been successfully demonstrated in both batch and continuous flow reactors. acs.org This highlights the potential for developing a continuous flow process for the synthesis of halogenated anilines, which could be adapted for the production of precursors to this compound.

Furthermore, flow chemistry is ideally suited for performing hazardous reactions, such as those involving toxic or explosive intermediates, in a safer manner. acs.orgvapourtec.com The precise control over reaction parameters in a flow system can also lead to higher yields and selectivities in cross-coupling reactions.

Q & A

Q. What are the optimal synthetic routes for preparing 2,4,6-Tribromo-N-methylaniline, and how can reaction conditions be controlled to improve selectivity?

To synthesize this compound, bromination of N-methylaniline is a primary route. Bromination is typically performed using bromine (Br₂) in a solvent such as acetic acid or chloroform at controlled temperatures (0–25°C). The reaction requires careful monitoring to avoid over-bromination or side reactions. For regioselectivity, steric and electronic effects of the N-methyl group must be considered. Pre-bromination of the aniline ring followed by N-methylation may also be explored, though methylation after bromination risks dehalogenation. Reaction progress can be tracked via TLC or HPLC, and purification via recrystallization or column chromatography is recommended .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include: